Cas no 23570-43-6 (tris(1,10-phenanthroline), dichlororuthenium)

tris(1,10-phenanthroline), dichlororuthenium 化学的及び物理的性質
名前と識別子
-
- Ruthenium(2+),tris(1,10-phenanthroline-kN1,kN10)-, chloride (1:2), (OC-6-11)-
- PHENANTHROLINE RUTHENIUM DICHLORIDE, monohydrate
- TRIS-(1,10-PHENANTHROLINE) RUTHENIUM (II) CHLORIDE
- 1,10-Phenanthroline ruthenous chloride
- Ru(phen)3Cl2
- RUTHENIUM CHLORIDE HYDRATE
- Tris(1,10-Phenanthrolene) ruthenium (II) chloride
- Tris-(1,10-Phenanthroline) ruthenium () chloride
- Dichlorotris(1,10-phenanthroline)ruthenium(II) chloride
- tris(1,10-phenanthroline), dichlororuthenium
- EN300-1707573
- Tris(1,10-phenanthroline)rutheniumdichloride
- 23570-43-6
- Ruthenium(2+),tris(1,10-phenanthroline-kn1,kn10)-,chloride(1:2),(oc-6-11)-
- F87242
- tris(1,10-phenanthroline); dichlororuthenium
- Dichlorotris(1,10-phenanthroline)ruthenium(II)
- dichlororuthenium;1, 10-phenanthroline
- Tris-(1,10-Phenanthroline) ruthenium ( cento) chloride
- Tris(1,10-phenanthroline)ruthenium dichloride
- Ruthenium(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, chloride (1:2), (OC-6-11)-
- dichlororuthenium; tris(phen)
-
- MDL: MFCD00061374
- インチ: InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2
- InChIKey: UWXWBVKIJZGXQL-UHFFFAOYSA-L
- ほほえんだ: Cl[Ru]Cl.C1C=NC2C3N=CC=CC=3C=CC=2C=1.C1C=NC2C3N=CC=CC=3C=CC=2C=1.C1C=NC2C3N=CC=CC=3C=CC=2C=1
計算された属性
- せいみつぶんしりょう: 712.04800
- どういたいしつりょう: 642.111
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 43
- 回転可能化学結合数: 0
- 複雑さ: 183
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.3Ų
じっけんとくせい
- ゆうかいてん: >300 °C
- ふってん: 365.1°C at 760 mmHg
- フラッシュポイント: 164.8°C
- PSA: 77.34000
- LogP: 9.72800
tris(1,10-phenanthroline), dichlororuthenium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601986-100mg |
tris(1,10-phenanthroline), dichlororuthenium |
23570-43-6 | 0.95 | 100mg |
¥0.0 | 2024-07-19 | |
Enamine | EN300-1707573-0.05g |
tris(1,10-phenanthroline), dichlororuthenium |
23570-43-6 | 0.05g |
$44.0 | 2023-09-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 904767-100MG |
[Ru(phen)<SUB>3</SUB>]Cl<SUB>2</SUB> |
23570-43-6 | 100mg |
¥902.43 | 2023-11-15 | ||
Enamine | EN300-1707573-0.25g |
tris(1,10-phenanthroline), dichlororuthenium |
23570-43-6 | 0.25g |
$98.0 | 2023-09-20 | ||
Enamine | EN300-1707573-5.0g |
tris(1,10-phenanthroline), dichlororuthenium |
23570-43-6 | 5g |
$783.0 | 2023-06-04 | ||
Ambeed | A823155-1g |
Tris(1,10-phenanthroline)ruthenium dichloride |
23570-43-6 | 98% | 1g |
$518.0 | 2025-02-19 | |
Enamine | EN300-1707573-0.1g |
tris(1,10-phenanthroline), dichlororuthenium |
23570-43-6 | 0.1g |
$68.0 | 2023-09-20 | ||
abcr | AB107077-250mg |
Tris(1,10-phenanthroline)ruthenium(II) chloride; . |
23570-43-6 | 250mg |
€420.10 | 2025-02-20 | ||
Aaron | AR002OES-250mg |
Ruthenium(2+), tris(1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11)- |
23570-43-6 | 98% | 250mg |
$175.00 | 2025-02-13 | |
1PlusChem | 1P002O6G-250mg |
Ruthenium(2+), tris(1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11)- |
23570-43-6 | 98% | 250mg |
$194.00 | 2023-12-18 |
tris(1,10-phenanthroline), dichlororuthenium 関連文献
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
tris(1,10-phenanthroline), dichlororutheniumに関する追加情報
Recent Advances in the Study of tris(1,10-phenanthroline), dichlororuthenium (CAS: 23570-43-6) in Chemical Biology and Medicine
The compound tris(1,10-phenanthroline), dichlororuthenium (CAS: 23570-43-6) has garnered significant attention in the field of chemical biology and medicine due to its unique structural and functional properties. Recent studies have explored its potential applications in areas such as anticancer therapy, photodynamic therapy, and as a DNA intercalator. This research brief aims to summarize the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.
One of the most notable developments in the study of tris(1,10-phenanthroline), dichlororuthenium is its role in anticancer research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancers. The study highlighted the compound's ability to induce apoptosis through the generation of reactive oxygen species (ROS) and its selective targeting of cancer cells over normal cells, suggesting a promising therapeutic window.
In addition to its anticancer properties, tris(1,10-phenanthroline), dichlororuthenium has shown potential in photodynamic therapy (PDT). A recent study in the European Journal of Inorganic Chemistry reported that the compound's photophysical properties, such as its high quantum yield of singlet oxygen generation, make it an excellent candidate for PDT. The study also explored the compound's stability under physiological conditions, which is a critical factor for its clinical application.
Another area of interest is the compound's interaction with DNA. Research published in Nucleic Acids Research in 2022 revealed that tris(1,10-phenanthroline), dichlororuthenium acts as a DNA intercalator, binding preferentially to guanine-rich sequences. This property has been leveraged in the development of novel diagnostic tools and therapeutic agents targeting specific genetic sequences. The study also provided insights into the structural basis of this interaction, which could inform the design of more effective DNA-targeting drugs.
Despite these promising findings, challenges remain in the clinical translation of tris(1,10-phenanthroline), dichlororuthenium. Issues such as bioavailability, toxicity, and delivery mechanisms need to be addressed. Recent efforts have focused on the development of nanoparticle-based delivery systems to enhance the compound's therapeutic efficacy and reduce off-target effects. A 2023 study in Advanced Materials showcased a novel liposomal formulation that significantly improved the compound's uptake in tumor tissues while minimizing systemic toxicity.
In conclusion, tris(1,10-phenanthroline), dichlororuthenium (CAS: 23570-43-6) represents a versatile and promising compound in the field of chemical biology and medicine. Its diverse applications, from anticancer therapy to DNA targeting, underscore its potential as a multifunctional agent. Ongoing research aims to overcome existing challenges and unlock its full therapeutic potential, making it a compound of great interest for future studies.
23570-43-6 (tris(1,10-phenanthroline), dichlororuthenium) 関連製品
- 2248184-28-1((2S)-3-(2,3-Dimethoxyphenyl)-2-methylpropanoic acid)
- 2228321-83-1(2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one)
- 2227732-05-8((2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane)
- 2171339-19-6(5-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}oxolane-3-carboxylic acid)
- 2223045-40-5(2-(Pyrrolidino)thiophene-4-boronic acid pinacol ester)
- 902815-49-0((3-nitro-1H-pyrazol-5-yl)-pyrrolidin-1-yl-methanone)
- 862741-47-7(4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine)
- 1339666-74-8(1-(butan-2-yl)-4-iodo-1H-pyrazole)
- 557757-32-1(4-bromo-2,5-dimethoxyphenol)
- 1784855-18-0(Benzene, 1-bromo-2,5-difluoro-3,4-dimethoxy-)
